1-(Dibenzylamino)butan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemo-enzymatic synthesis

Scientific field: Chemistry

Summary of the application: This compound is used in the chemo-enzymatic synthesis of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol.

Methods of application or experimental procedures: The method involves the synthesis of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol and its enantioselective acylation in the presence of lipase at a key resolution step to release the optically active alcohol.

Results or outcomes: The result is the preparation of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol.

Photocatalytic oxidation

Summary of the application: This compound is used in the photocatalytic oxidation of butan-2-ol over a suspension of multi-walled carbon nanotubes/cobalt phthalocyanine composites.

Methods of application or experimental procedures: The activity of these materials was investigated by conducting photocatalytic oxidation of butan-2-ol over a suspension of these composites under irradiation with UV light from a middle pressure mercury lamp.

Results or outcomes: The concentration of the produced 2-butanone was followed by a spectrophotometric method.

Disulfide reducing reagent

Summary of the application: 2-(Dibenzylamino)butane-1,4-Dithiol (DABDT), a derivative of 1-(Dibenzylamino)butan-2-ol, is used as a friendly disulfide reducing reagent compatible with a broad range of solvents.

Dehydration of Alcohols

Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be used in the dehydration of more complicated alcohols.

Methods of application or experimental procedures: The alcohol is protonated by an acid catalyst, then the protonated alcohol loses a water molecule to give a carbocation.

Results or outcomes: The result is the formation of an alkene.

Industrial Solvent

Scientific field: Industrial Chemistry

Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be converted to butanone (methyl ethyl ketone, MEK), an important industrial solvent and found in many domestic cleaning agents and paint removers.

Manufacture of Butan-2-ol

Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be used in the manufacture of butan-2-ol, an organic compound with the formula CH3CH(OH)CH2CH3.

Dehydration to form Alkenes

Scientific field: Organic Chemistry

Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be used in the dehydration of alcohols to form alkenes. .

Methods of application or experimental procedures: The alcohol is protonated by an acid catalyst, then the protonated alcohol loses a water molecule to give a carbocation. .

Results or outcomes: The result is the formation of an alkene. .

Oxidation of Alcohols

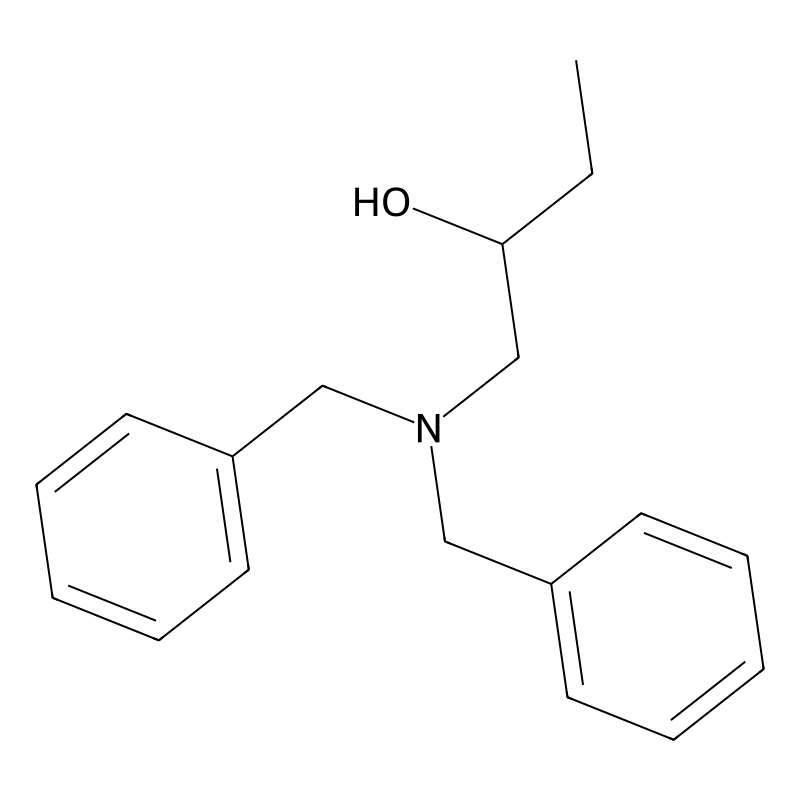

1-(Dibenzylamino)butan-2-ol is an organic compound characterized by the molecular formula CHNO and a molecular weight of 269.38 g/mol. The compound features a dibenzylamino group attached to a butanol backbone, specifically at the first carbon of the butanol chain and a hydroxyl group at the second carbon. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including organic chemistry and medicinal research.

- Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

- Reduction: The compound can undergo further reduction to yield the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically employed.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr) to create halogenated derivatives.

Major Products Formed- From Oxidation: 1-(Dibenzylamino)butan-2-one.

- From Reduction: 1-(Dibenzylamino)butane.

- From Substitution: 1-(Dibenzylamino)butyl halides.

Research indicates that 1-(Dibenzylamino)butan-2-ol may possess various biological activities, primarily due to its ability to interact with biological macromolecules. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding. Preliminary studies suggest potential roles in pharmacological applications, including as a biochemical probe for studying enzyme interactions and as a precursor in synthesizing bioactive compounds.

Several synthetic routes exist for producing 1-(Dibenzylamino)butan-2-ol:

- Imine Formation: The synthesis typically begins with the reaction of dibenzylamine with butan-2-one, leading to the formation of an imine intermediate.

- Reduction: This imine is then reduced using sodium borohydride to yield 1-(Dibenzylamino)butan-2-ol.

- Industrial Methods: For large-scale production, continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity .

1-(Dibenzylamino)butan-2-ol serves multiple purposes across various fields:

- Organic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules.

- Biological Research: The compound is investigated for its potential as a biochemical probe due to its unique structure.

- Medicinal Chemistry: It is explored for possible pharmacological properties and as a precursor for developing bioactive compounds.

- Industrial Uses: Utilized in producing specialty chemicals and materials .

The interaction studies involving 1-(Dibenzylamino)butan-2-ol reveal its capacity to bind with various molecular targets. Its mechanism of action generally involves interactions through hydrogen bonds and hydrophobic effects with proteins, enzymes, or other biomolecules. Such interactions may lead to significant modulation of biochemical pathways, which is particularly relevant in drug development and therapeutic applications.

Similar Compounds- 1-(Dibenzylamino)propan-2-ol: A shorter carbon chain compared to 1-(Dibenzylamino)butan-2-ol.

- 1-(Dibenzylamino)pentan-2-ol: A longer carbon chain variant.

- 1-(Dibenzylamino)butan-1-ol: Features the hydroxyl group on the first carbon instead of the second.

Uniqueness

The uniqueness of 1-(Dibenzylamino)butan-2-ol lies in the specific positioning of its hydroxyl and dibenzylamino groups, which significantly influence its reactivity and interactions with other molecules. This distinct arrangement makes it particularly valuable for various synthetic pathways and research applications .